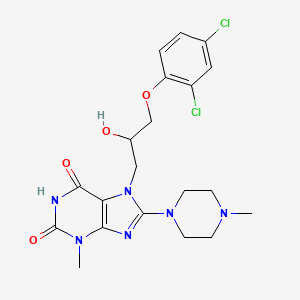

7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

This purine-2,6-dione derivative features a complex structure with a 2,4-dichlorophenoxy group attached to a hydroxypropyl chain at position 7, a 3-methyl substituent at position 3, and a 4-methylpiperazinyl moiety at position 6.

Properties

IUPAC Name |

7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24Cl2N6O4/c1-25-5-7-27(8-6-25)19-23-17-16(18(30)24-20(31)26(17)2)28(19)10-13(29)11-32-15-4-3-12(21)9-14(15)22/h3-4,9,13,29H,5-8,10-11H2,1-2H3,(H,24,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFWVDMPJZQZQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(N2CC(COC4=C(C=C(C=C4)Cl)Cl)O)C(=O)NC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Cl2N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” typically involves multiple steps, including the formation of the purine core, functionalization of the side chains, and introduction of the piperazine moiety. Common reagents and conditions might include:

Purine Core Formation: Starting from a suitable purine precursor, such as 6-chloropurine, through nucleophilic substitution reactions.

Side Chain Functionalization: Introduction of the 2,4-dichlorophenoxy group via etherification reactions.

Piperazine Introduction: Coupling reactions to attach the piperazine ring to the purine core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: Potential oxidation of the hydroxyl group to a ketone.

Reduction: Reduction of the nitro groups (if present) to amines.

Substitution: Nucleophilic substitution reactions at the purine core or the phenoxy group.

Common Reagents and Conditions

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various substituted purines and phenoxy derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Core Structural Similarities

All compared compounds share a purine-2,6-dione backbone , but differ in substituents at positions 7 and 8, which critically influence pharmacological properties:

Substituent Impact on Pharmacological Properties

- Lipophilicity and Binding Affinity: The 2,4-dichlorophenoxy group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to 4-methoxyphenoxy (logP ~2.8) or 4-chlorophenoxy (logP ~3.0). This may enhance membrane permeability but reduce aqueous solubility . Piperazine vs. Aromatic Amines: The 4-methylpiperazinyl group in the target compound likely improves solubility and metabolic stability over the 3-methylphenylamino group in ’s compound, which may confer higher CYP450-mediated oxidation risks .

- Electron Effects and Target Interaction: The electron-withdrawing Cl in dichlorophenoxy could strengthen hydrogen bonding or π-π stacking with aromatic residues in enzyme active sites (e.g., PDEs or kinases). In contrast, the methoxy group in ’s compound may favor interactions with polar or charged residues .

Biological Activity

The compound 7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione , also known by its IUPAC name, is a purine derivative with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C23H23Cl2N5O4

- Molecular Weight : 504.4 g/mol

- Structure : The compound features a purine base with various substituents that enhance its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an antitumor agent and its effects on various cellular pathways.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : The compound has shown potent activity against glioblastoma multiforme and breast adenocarcinoma cells.

- Mechanism of Action : The cytotoxicity is attributed to the induction of apoptosis characterized by morphological changes such as cell shrinkage and chromatin condensation. These effects are observed at low concentrations (nanomolar range) .

The biological mechanisms underlying the activity of this compound include:

- Inhibition of DNA Synthesis : Similar to other purine derivatives, it may interfere with nucleotide synthesis pathways.

- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to cell death.

- Targeting Cellular Signaling Pathways : It may modulate signaling pathways involved in cell proliferation and survival.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Glioblastoma Cells :

- Breast Adenocarcinoma Evaluation :

Data Table: Biological Activity Summary

Q & A

Q. What experimental methods are recommended to confirm the successful synthesis of this compound?

The compound’s synthesis should be validated using a combination of modern spectral techniques. Nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are critical for structural elucidation. For example, highlights the use of spectral methods to confirm the individuality of synthesized xanthine derivatives, including substituent positioning and functional group identification . Elemental analysis further verifies purity and stoichiometric consistency.

Q. How can researchers identify the pharmacophoric groups in this compound’s structure?

Pharmacophoric analysis involves mapping substituents responsible for biological activity. The 2,4-dichlorophenoxy and 4-methylpiperazinyl groups are likely key pharmacophores due to their roles in hydrogen bonding, lipophilicity, or receptor interactions. emphasizes similar evaluations for substituted xanthines, where substituents like thioether or hydrazine groups were prioritized for drug-likeness screening . Computational tools (e.g., Chemicalize.org ) can predict logP, polar surface area, and other parameters to guide this analysis.

Q. What are the optimal chromatographic techniques to assess purity during synthesis?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. For polar derivatives, reverse-phase columns (C18) and gradients of acetonitrile/water are effective. discusses the use of chromatographic methods in characterizing spirocyclic compounds, emphasizing retention time consistency and peak symmetry as purity indicators . Coupling with mass spectrometry (LC-MS) further confirms molecular integrity.

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction conditions for this compound’s synthesis?

DoE minimizes experimental runs while maximizing data quality. For example, a central composite design can evaluate variables like temperature, catalyst loading, and solvent polarity. highlights the application of DoE in chemical technology to optimize reaction yields and reduce resource expenditure . Response surface methodology (RSM) can model nonlinear relationships between variables, enabling precise control over byproduct formation.

Q. What computational strategies resolve contradictions in experimental vs. predicted activity data?

Discrepancies may arise from inaccurate force fields or incomplete solvation models. Advanced quantum mechanical calculations (e.g., density functional theory, DFT) refine electronic structure predictions. describes integrating quantum chemical reaction path searches with experimental data to validate mechanisms . Molecular dynamics simulations can further assess conformational stability under physiological conditions.

Q. How can AI-driven platforms enhance the prediction of this compound’s metabolic pathways?

Machine learning models trained on cytochrome P450 substrate data can predict phase I/II metabolism sites. Tools like ADMET Predictor or Schröductor’s Metabolism Module prioritize likely oxidation or conjugation sites. highlights AI applications in automating experimental workflows, enabling real-time adjustments to synthesis or degradation studies .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Process analytical technology (PAT) ensures consistency by monitoring critical quality attributes (CQAs) in real time. recommends using in-line FTIR or Raman spectroscopy to track intermediate formation . Additionally, parametric control (e.g., pH, agitation rate) guided by DoE models reduces variability.

Q. How do substituents influence the compound’s binding affinity in target validation studies?

Structure-activity relationship (SAR) studies require systematic substitution of the 2,4-dichlorophenoxy or piperazinyl groups. demonstrates how modifying xanthine substituents alters bioactivity . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantitatively measure binding kinetics, while molecular docking provides atomistic insights into binding pocket interactions.

Methodological Notes

- Data Contradiction Analysis : Cross-validate experimental results with multiple computational models (e.g., DFT vs. molecular mechanics) to identify systemic errors .

- Experimental Design : Prioritize DoE over one-factor-at-a-time approaches to capture interaction effects .

- Advanced Characterization : Use X-ray crystallography or cryo-EM for unresolved structural ambiguities .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.